molecular formula C13H15NO3 B13741488 N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide CAS No. 398453-25-3

N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide

Cat. No.: B13741488
CAS No.: 398453-25-3
M. Wt: 233.26 g/mol
InChI Key: STHLDCAVWACJKE-UHFFFAOYSA-N
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Description

ACETAMIDE, N-[1-(1,3-BENZODIOXOL-5-YL)-1-BUTEN-1-YL]-: is a synthetic compound characterized by the presence of an acetamide group attached to a butenyl chain, which is further connected to a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE, N-[1-(1,3-BENZODIOXOL-5-YL)-1-BUTEN-1-YL]- typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Butenyl Chain: The butenyl chain is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of palladium or other transition metal catalysts to facilitate reactions.

    Solvents: Selection of appropriate solvents such as dichloromethane or toluene to dissolve reactants and control reaction rates.

    Temperature Control: Maintaining specific temperatures to optimize reaction kinetics and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the double bond in the butenyl chain, converting it to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles replace the acetamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

    Oxidation: Formation of benzodioxole-quinone derivatives.

    Reduction: Formation of saturated acetamide derivatives.

    Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

ACETAMIDE, N-[1-(1,3-BENZODIOXOL-5-YL)-1-BUTEN-1-YL]- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the modulation of microtubule assembly. It can either suppress tubulin polymerization or stabilize microtubule structures, leading to mitotic blockade and subsequent cell apoptosis. This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ACETAMIDE, N-[1-(1,3-BENZODIOXOL-5-YL)-1-BUTEN-1-YL]- is unique due to its specific combination of the benzodioxole moiety with the butenyl chain and acetamide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

398453-25-3

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)but-1-enyl]acetamide

InChI

InChI=1S/C13H15NO3/c1-3-4-11(14-9(2)15)10-5-6-12-13(7-10)17-8-16-12/h4-7H,3,8H2,1-2H3,(H,14,15)

InChI Key

STHLDCAVWACJKE-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C1=CC2=C(C=C1)OCO2)NC(=O)C

Origin of Product

United States

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